Cas no 75921-69-6 (Melanotan I)

Melanotan I structure
Melanotan I structure
Nome del prodotto:Melanotan I
Numero CAS:75921-69-6
MF:C78H111N21O19
MW:1646.84525704384
MDL:MFCD00151715
CID:59739
PubChem ID:16154396

Melanotan I Proprietà chimiche e fisiche

Nomi e identificatori

    • Melanotan-1
    • Melanotropin
    • 4-Nle-7-phe-alpha-msh
    • 4-Norleucyl-7-phenylalanine-alpha-msh
    • [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone trifluoroacetate salt
    • (Nle?00D-Phe?)-α-MSH
    • (Nle⁴,D-Phe⁷)-α-MSH
    • [Nle4,D-Phe7]-α-MSH
    • Melanotan Ⅰ Acetate
    • Melanotan I
    • [Nle4, D-Phe7] ?-MSH NDP-MSH
    • Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2
    • Ac-SYS-Nle-EHfRWGKPV-NH2
    • MT-I
    • vial
    • Wiskostatin
    • Melanotan 1
    • [NLE4,D-PHE]ALPHA-MELANOCYTE STIMULATING HORMONE
    • (NLE4,D-PHE7)-ALPHA-MSH
    • [Nle4,D-Phe7]α-MSH
    • Ac-L-Ser-L-Tyr-L-Ser-L-Nle-L-Glu-L-His-D-Phe-L-Arg-L-Trp-Gly-L-Lys-L-Pro-L-Val-NH2
    • N-Ac-L-Ser-L-Tyr-L-Ser-L-Nle-L-Glu-L-His-D-Phe-L-Arg-L-Trp-Gly-L-Lys-L-Pro-L-Val-NH2
    • [Nle4,DPhe7] a-MSH, amide
    • [Nle4,DPhe7] a-MSH, amide:Melanotan Ⅰ
    • [Nle4, D-Phe7]-α-MSH, amide
    • Melanotan-I
    • Msh, 4-nle-7-phe-alpha-
    • alpha-Melanotropin, 4-L-norleucine-7-D-phenylalanine-
    • N-acteyl-L-Ser-L-Tyr-L-Ser-L-Nle-L-Glu-L-His-D-Phe-L-Arg-L-Trp-Gly-L-Lys-L-Pro-L-Val-NH2
    • 75921-69-6
    • (nle4,d-phe7)-.alpha.-msh
    • Afamelanotide; MT-I; [Nle4,D-Phe7]-alpha-MSH
    • AFAMELANOTIDE [USAN]
    • SCHEMBL22463810
    • QW68W3J66U
    • AFAMELANOTIDE [ORANGE BOOK]
    • alpha-Msh, nle(4)-phe(7)-
    • NDP-alpha-MSH
    • AC-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
    • [Nle4,D-Phe7]--MSH
    • .ALPHA.-MELANOTROPIN (SWINE), 4-L-NORLEUCINE-7-D-PHENYLALANINE-
    • CUV-1647
    • Afamelanotide [USAN:INN]
    • CUV 1647
    • AFAMELANOTIDE [MI]
    • EN300-18527915
    • [Nle4,D-Phe7]-alpha-MSH
    • CUV1647
    • AFAMELANOTIDE [WHO-DD]
    • Afamelanotide [INN]
    • N-acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-alpha-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide
    • scenesse
    • (Nle4,D-Phe7)-alpha-MSH trifluoroacetate salt
    • DA-48757
    • MDL: MFCD00151715
    • Inchi: 1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1
    • Chiave InChI: UAHFGYDRQSXQEB-LEBBXHLNSA-N
    • Sorrisi: C1(=CNC2C=CC=CC1=2)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N)C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCC)NC(=O)[C@H](CO)NC(=O)[C@@H](NC(=O)[C@H](CO)NC(=O)C)CC1C=CC(O)=CC=1)CC1N=CNC=1)CC1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 1645.84000
  • Massa monoisotopica: 1645.83651
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 24
  • Conta accettatore di obbligazioni idrogeno: 42
  • Conta atomi pesanti: 125
  • Conta legami ruotabili: 65
  • Complessità: 3360
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 643
  • Conta Tautomer: 1000
  • XLogP3: -3.5

Proprietà sperimentali

  • Colore/forma: Solidi.
  • Densità: 1.0000
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.674
  • PSA: 642.98000
  • LogP: 3.12050
  • Solubilità: Non determinato.
  • pka: 4.43±0.10(Predicted)

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Melanotan I Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:75921-69-6)Melanotan I
Numero d'ordine:CL4421
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:23
Prezzo ($):discuss personally

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